5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by its complex structure, which includes a bromine atom, multiple ether linkages, and ethoxy groups attached to a dimethylbenzene core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-ethoxyphenol and 1,2-dibromoethane.
Reaction Conditions: Under the presence of a phase-transfer catalyst, a mild dilute aqueous alkali is added to the reaction mixture.
Substitution Reaction: The reaction proceeds through a substitution mechanism where the bromine atoms are introduced into the aromatic ring.
Purification: The product is purified through underpressure distillation and recrystallization to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for stable quality, mild reaction conditions, and safe operation. The use of 1,2-dibromoethane is particularly advantageous as it can be recycled and reused, reducing the overall production cost .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Ether Cleavage: The ether linkages can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products with different halogen atoms or other functional groups.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated compounds or alcohols.
Scientific Research Applications
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and ether linkages play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-ethoxypyridine
- 5-bromo-2-ethoxybenzaldehyde
- 5-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
Uniqueness
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of bromine, ether linkages, and ethoxy groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-13(2)11-15(19)12-14(18)3/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQRIIVARCWHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.